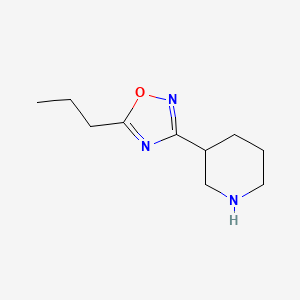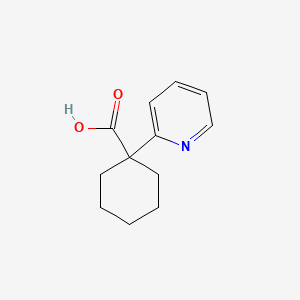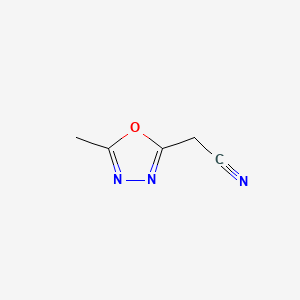
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is a specialty product used in proteomics research . It is a compound with the molecular formula C5H5N3O and a molecular weight of 123.11 .
Synthesis Analysis
The synthesis of 5-methyl-1,3,4-oxadiazol-2-yl compounds often involves a condensation reaction with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This is followed by dehydrative cyclization to yield the final product .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization . This yields N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 123.11 .科学的研究の応用
Synthesis and Biological Activity
The compound has been a focus in the synthesis and screening of novel molecules with potential antimicrobial and anti-inflammatory activities. For instance, compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit antimicrobial activity against various strains of bacteria and have been tested for their anti-inflammatory activity (Gadegoni & Manda, 2013). Similarly, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antifungal activity, demonstrating moderate to good efficacy against certain fungal strains (Shelke et al., 2014).
Optical Properties and Material Science
The optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been extensively studied, revealing their potential in materials science due to their absorption and fluorescence spectral characteristics (Jiang et al., 2012).
Energetic Materials Development
In the field of energetic materials, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized for their thermal stabilities and detonation performance. These studies provide insights into developing insensitive energetic materials with enhanced safety profiles (Yu et al., 2017).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 1,3,4-oxadiazole derivatives has shown significant potential for metal ion detection in aqueous solutions and for imaging applications in living cells, demonstrating the versatility of these compounds in bioanalytical chemistry (Zhou et al., 2012).
Pharmacological Potential
There has been considerable interest in synthesizing 1,3,4-oxadiazole derivatives for pharmacological evaluation, including as inhibitors of specific proteins associated with lung cancer. These studies indicate the potential of such compounds in the development of new therapeutic agents (Panchal et al., 2020).
作用機序
While the specific mechanism of action for “(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is not mentioned in the search results, 1,3,4-oxadiazole derivatives have been used in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease . They have been shown to limit tau hyperphosphorylation and aggregation into pathological tau, which is a key feature of Alzheimer’s disease and other tauopathies .
特性
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOFWLYCRPADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672493 |
Source


|
| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130781-63-4 |
Source


|
| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)
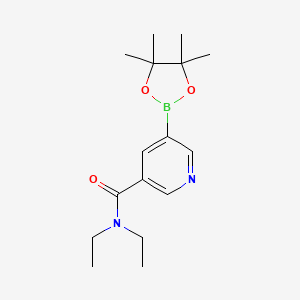
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
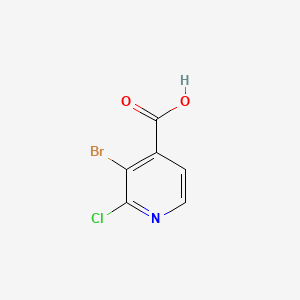
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
